1-(4-Aminooxan-4-yl)prop-2-yn-1-one
Description
1-(4-Aminooxan-4-yl)prop-2-yn-1-one is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with an amino group at the 4-position, linked to a propynone (prop-2-yn-1-one) moiety.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4-aminooxan-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-2-7(10)8(9)3-5-11-6-4-8/h1H,3-6,9H2 |
InChI Key |
QORKOSZUHILFTG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCOCC1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of oxane derivatives with propargylamine under controlled conditions . Industrial production methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the purity and quality of the compound .
Chemical Reactions Analysis
1-(4-Aminooxan-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Aminooxan-4-yl)prop-2-yn-1-one has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of 1-(4-Aminooxan-4-yl)prop-2-yn-1-one, highlighting substituents, physical properties, and biological activities:
Key Observations:
- Substituent Influence : Methoxy (8a), nitro (27c), and halogen (13) substituents on aryl groups modulate electronic properties and biological activity. For example, methoxy groups in 8a–8c enhance tubulin polymerization stimulation , while nitro groups (27c) serve as intermediates in indole synthesis .
- Amino Group: The 4-aminooxan-4-yl group in the target compound may improve solubility compared to non-polar substituents (e.g., methoxy or halogens) due to its ability to form hydrogen bonds.
Physical and Spectral Properties
- Melting Points: Aryl-substituted propynones (e.g., 8a–8f) exhibit melting points between 80–124°C , while nitro derivatives (27c) are synthesized as oils . The amino group in the target compound may raise its melting point due to increased polarity.
- Spectroscopic Data : ¹H NMR spectra of analogs (e.g., 8a, 27c) show characteristic signals for aromatic protons (δ 6.99–8.47 ppm) and substituents (e.g., methoxy at δ 3.92 ppm) . The target compound’s NMR would likely display distinct signals for the oxane ring and NH₂ group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
